molecular formula C11H8N4O2 B2659259 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 91136-08-2

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2659259
CAS No.: 91136-08-2
M. Wt: 228.211
InChI Key: BXCKPHGJASSAGU-UHFFFAOYSA-N
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Description

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile (C₁₁H₈N₄O₂) is a nitrile-functionalized aromatic compound featuring a 4-nitro-substituted pyrazole ring linked via a methyl group to a benzonitrile scaffold. Key physicochemical properties include an average molecular mass of 228.211 g/mol, a monoisotopic mass of 228.064725 g/mol, and a ChemSpider ID of 2250793 . This compound is structurally analogous to intermediates used in pharmaceutical and materials science research, particularly in click chemistry and metal-organic frameworks.

Properties

IUPAC Name

4-[(4-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCKPHGJASSAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 4-nitro-1H-pyrazole with a suitable benzonitrile derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit androgen receptor activity, making them potential candidates for treating prostate cancer and other androgen-dependent malignancies. The structure of this compound suggests it may act as a tissue-selective androgen receptor modulator (SARM), which could be beneficial in therapeutic applications aimed at minimizing side effects associated with traditional androgen receptor antagonists .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies on pyrazole derivatives indicate that they can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This antimicrobial activity is crucial in addressing the growing concern of antibiotic resistance in clinical settings .

Energetic Materials

Explosive Applications
Nitrated pyrazole compounds are recognized for their high energy density and stability, making them suitable for use in explosives and propellants. The energetic properties of this compound could be explored further to develop new classes of energetic materials that are both powerful and environmentally friendly. Recent studies have highlighted the synthesis of various nitropyrazole derivatives with tailored explosive characteristics, indicating a potential pathway for utilizing this compound in military and industrial applications .

Synthesis and Characterization

Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions, which are efficient in generating complex molecules from simpler precursors. This method not only streamlines the synthesis process but also enhances the yield of desired products. Recent advancements in this area have demonstrated the versatility of pyrazole derivatives in creating a wide array of biologically active compounds .

Data Tables

Application Area Description References
Anticancer ActivityPotential SARM for treating prostate cancer
Antimicrobial PropertiesEffective against antibiotic-resistant bacterial strains
Explosive MaterialsHigh energy density suitable for explosives
Synthesis MethodsMulticomponent reactions for efficient synthesis

Case Studies

  • Androgen Receptor Modulation : A study demonstrated that pyrazole derivatives could selectively inhibit androgen receptor activity, suggesting their potential use in cancer therapy targeting prostate cancer .
  • Antibacterial Efficacy : Research showed that certain pyrazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics, with effective inhibition zones reported against Escherichia coli and Staphylococcus aureus .
  • Energetic Performance : Investigations into the explosive properties of nitrated pyrazoles revealed that these compounds could be engineered to achieve high detonation velocities and pressures, positioning them as candidates for future energetic materials development .

Mechanism of Action

The mechanism of action of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets .

Comparison with Similar Compounds

4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b)

  • Structure : Replaces the pyrazole ring with a 1,2,3-triazole core and a phenyl substituent.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 90% yield .
  • Phenyl substituent enhances lipophilicity compared to the nitro group in the target compound.

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile

  • Structure : Features a 5-chloro-3-methylpyrazole moiety (C₁₁H₉ClN₄, MW 217.65 g/mol) .
  • Key Differences :
    • Chloro and methyl groups at positions 5 and 3 reduce steric hindrance compared to the nitro group at position 3.
    • Lower molecular weight (217.65 vs. 228.21 g/mol) due to the absence of nitro oxygen atoms.

Substituent Variations on the Pyrazole Ring

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile

  • Structure: Contains an amino (-NH₂) and methyl group on the pyrazole (C₁₁H₁₀N₄, MW 198.22 g/mol) .
  • Key Differences: Amino group provides strong electron-donating effects, contrasting with the electron-withdrawing nitro group.

Scaffold Modifications Beyond Heterocycles

4-(4-Methylpiperazin-1-ylmethyl)benzonitrile

  • Structure : Replaces the pyrazole with a 4-methylpiperazine ring (C₁₃H₁₇N₃, MW 215.30 g/mol) .
  • Key Differences :
    • Piperazine introduces a six-membered ring with two nitrogen atoms, increasing basicity and solubility in acidic media.
    • Lacks aromatic heterocyclic reactivity, making it more suited for medicinal chemistry applications.

Functional Group Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₁H₈N₄O₂ 4-NO₂ on pyrazole 228.21 Electron-withdrawing, high polarity
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile C₁₁H₉ClN₄ 5-Cl, 3-CH₃ on pyrazole 217.65 Moderate lipophilicity, halogen reactivity
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile C₁₁H₁₀N₄ 3-NH₂, 4-CH₃ on pyrazole 198.22 Electron-donating, H-bond donor capacity
4-[(4-Phenyl-1H-triazol-1-yl)methyl]benzonitrile C₁₆H₁₂N₄ Phenyl on triazole 260.29 Enhanced aromatic stacking interactions
4-(4-Methylpiperazin-1-ylmethyl)benzonitrile C₁₃H₁₇N₃ Piperazine scaffold 215.30 High basicity, improved solubility

Biological Activity

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure consisting of a benzonitrile moiety linked to a 4-nitro-1H-pyrazole group. The presence of the nitro group enhances its reactivity and biological activity, making it an interesting candidate for various therapeutic applications.

  • Molecular Formula : C11_{11}H8_8N4_4O2_2
  • Molecular Weight : 228.21 g/mol
  • CAS Number : 91136-08-2

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors. The nitro and pyrazole functional groups may engage in hydrogen bonding and π–π interactions with biological macromolecules, influencing enzymatic pathways and receptor functions .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens such as Candida albicans. The structure of the compound contributes to its ability to disrupt microbial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Study Findings Concentration Tested
Selvam et al.Anti-inflammatory activity with notable inhibition of TNF-α and IL-610 µM
Chandra et al.Significant antimicrobial activity against MTB strain H37Rv6.25 µg/mL
Various StudiesEffective against Gram-positive bacteria and fungiVaries by study

Notable Research

One significant study synthesized a series of pyrazole derivatives, including compounds similar to this compound, which were tested for their anti-tubercular properties. These compounds were screened against the Mycobacterium tuberculosis strain H37Rv, showing promising results in inhibiting bacterial growth .

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Reaction of a suitable benzonitrile derivative with deprotonated 4-nitro-1H-pyrazole.
  • Oxidation and Reduction Steps : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction in various synthetic pathways.

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile?

Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A validated protocol involves reacting 4-(azidomethyl)benzonitrile with 4-nitro-1H-pyrazole derivatives in a THF/water mixture (1:1) under catalytic conditions (CuSO₄ and sodium ascorbate). This yields the target triazole-pyrazole hybrid with >85% efficiency after purification via flash chromatography . Key steps include azide precursor preparation (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) and strict control of reaction temperature (0–50°C) to minimize side reactions .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.6–8.0 ppm for benzonitrile) and pyrazole/triazole protons (δ 5.9–6.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) confirms the molecular ion peak (e.g., m/z 326.1280 for C₁₉H₁₄N₆) .
  • X-ray Crystallography : SHELXL refinement resolves bond lengths (e.g., C–N bonds in the pyrazole ring: ~1.34 Å) and intermolecular interactions (e.g., hydrogen bonding between nitro and nitrile groups) .

Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Answer:
Conflicting data often arise from polymorphism or solvent effects. For example:

  • Space Group Variations : Orthorhombic (Pca2₁) vs. monoclinic systems may occur depending on crystallization solvents (e.g., DMSO vs. THF) .
  • Hydrogen Bonding : Discrepancies in H-bond networks (e.g., NH···O vs. CH···N interactions) can be resolved using Hirshfeld surface analysis and DFT calculations to compare experimental vs. theoretical electron densities .
  • Refinement Software : SHELXL’s twin refinement tools are critical for handling twinned crystals, which are common in nitro-substituted heterocycles .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like xanthine oxidase (binding affinity ΔG ≈ −8.5 kcal/mol for nitro-pyrazole derivatives) .
  • QSAR Models : Use descriptors like LogP (≈2.1) and polar surface area (≈90 Ų) to correlate with inhibitory activity (IC₅₀ values) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, focusing on nitro group orientation and π-π stacking with aromatic residues .

Basic: What are the common pitfalls in optimizing reaction yields for this compound?

Answer:

  • Azide Stability : Avoid prolonged storage of azide intermediates; decomposition via Staudinger reactions reduces yields by 15–20% .
  • Catalyst Loading : Excess CuSO₄ (>0.2 equiv) leads to copper residues, complicating purification. Use Chelex resin post-reaction to remove metal ions .
  • Solvent Choice : THF/water mixtures outperform DMF or DCM in minimizing byproducts (e.g., triazole regioisomers) .

Advanced: How does the nitro group influence the compound’s electronic and spectroscopic properties?

Answer:

  • UV-Vis Spectroscopy : The nitro group induces a bathochromic shift (λₘₐₐ ≈ 320 nm) due to n→π* transitions, confirmed by TD-DFT calculations .
  • IR Spectroscopy : Strong asymmetric NO₂ stretching (≈1520 cm⁻¹) and nitrile stretching (≈2228 cm⁻¹) are diagnostic .
  • Electrochemical Behavior : Cyclic voltammetry reveals a reduction peak at −0.7 V (vs. Ag/AgCl) for the nitro group, indicating potential redox-mediated bioactivity .

Advanced: What strategies mitigate challenges in biological activity assays for this compound?

Answer:

  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess nitro-reductase susceptibility. Co-administration with NADPH regenerates enzymes for accurate t½ determination .
  • Cytotoxicity Screening : Use BJ fibroblasts and HUVECs (DMEM/RPMI media) as counter-screens to differentiate target-specific vs. off-target effects .
  • Data Normalization : Correct for nitrile hydrolysis artifacts (e.g., false-positive inhibition in xanthine oxidase assays) by including 4-cyanobenzaldehyde controls .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : Protect from light and moisture (desiccator, −20°C) to prevent nitro group reduction or nitrile hydrolysis.
  • Solubility : Use DMSO for biological assays (stock solutions ≤10 mM) and THF for synthetic work. Avoid aqueous buffers with pH >8 to prevent decomposition .

Advanced: How can researchers leverage X-ray data to guide SAR studies?

Answer:

  • Torsion Angle Analysis : Adjust pyrazole-triazole dihedral angles (e.g., 15–25°) to optimize steric compatibility with enzyme active sites .
  • Electrostatic Potential Maps : Identify regions of high negative potential (nitro group) for hydrogen bond donor pairing in target proteins .
  • Fragment Replacement : Substitute the benzonitrile moiety with bioisosteres (e.g., tetrazole) while preserving molecular volume (~120 ų) .

Advanced: What analytical techniques resolve conflicting bioactivity data across studies?

Answer:

  • Meta-Analysis : Compare IC₅₀ values from enzyme inhibition (e.g., xanthine oxidase ) vs. cellular assays (e.g., HUVEC viability ) to identify assay-specific artifacts.
  • LC-MS Purity Checks : Ensure >95% purity (HPLC, C18 column) to exclude impurities (e.g., azide byproducts) that skew activity .
  • Kinetic Profiling : Use stopped-flow spectroscopy to distinguish competitive vs. non-competitive inhibition mechanisms .

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